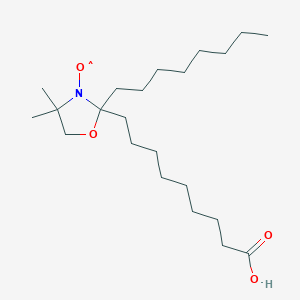
2-Methylcyclopentanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-methylcyclopentanone has been explored through various methods. For instance, a novel approach to produce biomass-derived gasoline involves the hydrolysis of 2,5-dimethylfuran to produce 2,5-hexanedione, followed by base-catalyzed intramolecular aldol condensation to form 3-methylcyclopent-2-enone, which can be hydrogenated to give methylcyclopentane . Additionally, the Mannich reaction has been employed to synthesize related compounds such as 5-(dimethylaminomethyl)cyclopentanone-2-acetic acid hydrochloride, which can be further processed to yield antitumor and antimicrobial substances . These studies demonstrate the versatility of synthetic approaches to access derivatives of 2-methylcyclopentanone.
Molecular Structure Analysis
The molecular structure of 2-methylcyclopentanone has been investigated, particularly in the context of its rotational spectrum. The rotational spectra of 2-methylcyclopentanone in the ground and several vibrationally excited states have been observed, revealing a twisted ring conformation with the methyl group in the equatorial position . This structural information is crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
2-Methylcyclopentanone and its derivatives undergo various chemical reactions. Photolysis of 2-methylcyclopentanone results in products like ethylene, propene, and carbon monoxide, suggesting a mechanism involving decomposition through a triplet state . Acid-induced ring opening of α-(bis(methylthio)methylene)alkyl cyclopropyl ketones leads to substituted cyclopentanone derivatives, showcasing the reactivity of the cyclopentanone ring . These reactions highlight the potential of 2-methylcyclopentanone as a building block in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylcyclopentanone derivatives have been evaluated in various studies. For example, the synthesis of exo-methylene cyclopentanone tetracyclic diterpenoids and their evaluation as antitumor agents demonstrate the biological relevance of these compounds . The photolysis study provides data on the quantum yields of different photolytic products, which is important for understanding the compound's behavior under light exposure . These properties are essential for the potential application of 2-methylcyclopentanone derivatives in medicinal chemistry and as functional materials.
Aplicaciones Científicas De Investigación
Cyclopentanone Derivatives in Endophytic Fungi Research
Endophytic fungi, like the mitosporic Dothideomycete sp. LRUB20, produce natural products including 2-Methylcyclopentanone derivatives. These compounds exhibit antimycobacterial activity and are being explored for their potential in organic syntheses (Chomcheon et al., 2006).
Chemical Synthesis and Catalysis
2-Methylcyclopentanone is a by-product in the cycloketonization of dimethyl hexanedioate over CeO2. This process is significant in chemical catalysis, illustrating the transformation of various compounds under specific conditions (Nagashima et al., 2006).
Role in Jasmonic Acid and Derivatives
Jasmonic acid and its derivatives, which are lipid-derived cyclopentanone compounds, are of growing interest in medicinal chemistry for their roles in plant development and defense. The synthesis and biological activities of these compounds are being extensively studied (Ghasemi Pirbalouti et al., 2014).
Photoelectron Circular Dichroism Studies
Studies on compounds like 3-Methylcyclopentanone using photoelectron circular dichroism (PECD) provide insights into their conformational and structural changes. This is crucial in the characterization of chiral molecular systems (Turchini et al., 2013).
Laser Mass Spectrometry
2-Methylcyclopentanone has been studied extensively in two-photon circular dichroism experiments, which have led to novel insights into the circular dichroism of molecular ions. This research is pivotal in the field of laser mass spectrometry (Logé & Boesl, 2012).
Antibacterial Activity of Derivatives
Derivatives of 3-Methylcyclopentanone have been synthesized and tested for their antibacterial activity. The exploration of these compounds contributes to the development of new antibiotics (Tonari & Sameshima, 2000).
Antitumor Properties
Exo-methylene cyclopentanone tetracyclic diterpenoids, which incorporate the structure of 2-Methylcyclopentanone, have shown significant antitumor activity. This research is vital for developing new cancer therapies (Li et al., 2011).
Safety And Hazards
2-Methylcyclopentanone is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be used only with adequate ventilation . In case of contact with skin or eyes, rinse immediately with plenty of water .
Propiedades
IUPAC Name |
2-methylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLDMFVRPABBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862554 | |
| Record name | Cyclopentanone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopentanone | |
CAS RN |
1120-72-5, 28631-88-1 | |
| Record name | 2-Methylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentan-1-one, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLCYCLOPENTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanone, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTH47R9TXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methylcyclopentanone?
A1: 2-Methylcyclopentanone has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.
Q2: What spectroscopic data is available for 2-methylcyclopentanone?
A2: Researchers have utilized microwave Fourier transform spectroscopy to analyze the rotational spectra of 2-methylcyclopentanone, revealing information about its conformational dynamics and internal rotation barrier. []
Q3: What are the applications of 2-methylcyclopentanone in material science?
A3: 2-Methylcyclopentanone is a component of some photoresist compositions. These compositions exhibit improved resistance to post-exposure delay, a crucial factor in microfabrication processes. []
Q4: Can 2-methylcyclopentanone be used in Baeyer-Villiger oxidations?
A4: While not a catalyst itself, 2-methylcyclopentanone serves as a substrate in Baeyer-Villiger oxidations catalyzed by oxo-rhenium complexes. These reactions, using aqueous hydrogen peroxide as the oxidant, convert 2-methylcyclopentanone into the corresponding lactone. []
Q5: How do ultrasound and microwave irradiation affect the catalytic oxidation of 2-methylcyclopentanone?
A5: Research shows that utilizing a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst, under either ultrasound or microwave irradiation, enhances the Baeyer-Villiger oxidation of 2-methylcyclopentanone to its corresponding lactone, achieving high conversion rates in solvent-free conditions. []
Q6: Have computational methods been used to study 2-methylcyclopentanone?
A6: Yes, computational studies employing density functional theory (DFT) have been instrumental in understanding the energetic properties of 2-methylcyclopentanone and its derivatives. These studies provide insights into their enthalpy of formation and the impact of substituents. []
Q7: How does the position of a methyl group affect the reactivity of cyclopentanone in Michael additions?
A7: Research shows that the position of the methyl group in 2-methylcyclopentanone significantly influences the diastereoselectivity of Michael addition reactions with methyl vinyl ketone when using chiral imines as reactants. []
Q8: What is the impact of a methyl group on the enthalpy of formation compared to a methoxy group in indanone derivatives?
A8: Studies comparing methyl- and methoxy-substituted indanones reveal that the presence of a methoxy group leads to a more pronounced decrease in the gas-phase enthalpy of formation (around 153 kJ·mol−1) compared to a methyl group (approximately 35 kJ·mol−1). []
Q9: Are there strategies to improve the stability of compounds related to 2-methylcyclopentanone?
A9: While specific formulation strategies for 2-methylcyclopentanone are not detailed in the provided papers, researchers have explored methods to enhance the stability of similar compounds. For instance, crystallization-induced dynamic resolution (CIDR) using specific chiral auxiliaries has demonstrated effectiveness in deracemizing related ketones and aldehydes, potentially leading to improved stability. []
Q10: How is 2-methylcyclopentanone typically identified and quantified?
A10: Gas chromatography-mass spectrometry (GC-MS) is a common technique employed to identify and quantify 2-methylcyclopentanone in complex mixtures, such as plant extracts or reaction products. [, ]
Q11: What other analytical techniques are relevant to 2-methylcyclopentanone research?
A11: Beyond GC-MS, researchers utilize a range of analytical methods to study 2-methylcyclopentanone and related compounds. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 15N NMR provide valuable structural information and insights into the conformational properties of these molecules. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy is helpful in identifying functional groups and studying vibrational modes. []
Q12: Are there any known environmental concerns associated with 2-methylcyclopentanone?
A12: While the provided research does not directly address the environmental impact of 2-methylcyclopentanone, its presence in insect pheromones suggests potential ecological interactions. [] Further research is needed to assess its biodegradability and potential effects on ecosystems.
Q13: What are some significant research milestones related to 2-methylcyclopentanone?
A13: Research on 2-methylcyclopentanone has contributed to broader advancements in organic chemistry and related fields. Key milestones include:
- Understanding conformational dynamics: Microwave spectroscopy studies provided crucial insights into the internal rotation barrier of 2-methylcyclopentanone, enhancing our knowledge of its conformational preferences. []
- Developing asymmetric synthesis routes: The utilization of chiral imines in Michael additions has opened avenues for the enantioselective synthesis of compounds related to 2-methylcyclopentanone, crucial for pharmaceutical and natural product synthesis. []
- Exploring catalytic applications: Research on the catalytic Baeyer-Villiger oxidation of 2-methylcyclopentanone using oxo-rhenium complexes and other catalysts has advanced our understanding of selective oxidation reactions. [, ]
Q14: How does 2-methylcyclopentanone research bridge different scientific disciplines?
A14: The study of 2-methylcyclopentanone exemplifies cross-disciplinary research:
- Chemistry and Biology: Its presence in insect pheromones highlights the interplay between chemical signaling and biological function in ecological systems. []
- Chemistry and Materials Science: Its use in photoresist compositions demonstrates the application of synthetic organic chemistry in developing advanced materials for microfabrication. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
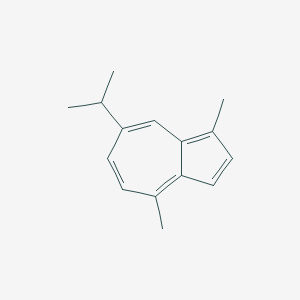
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)

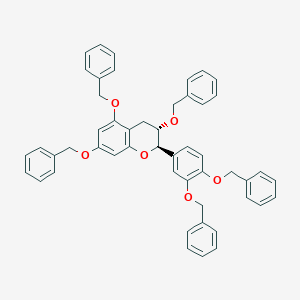
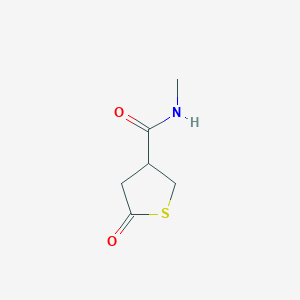

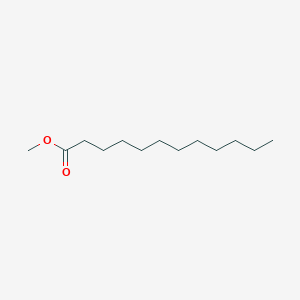
![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)
